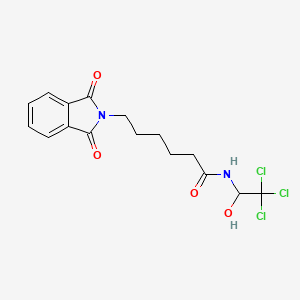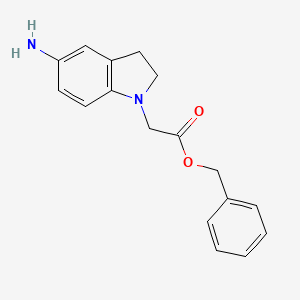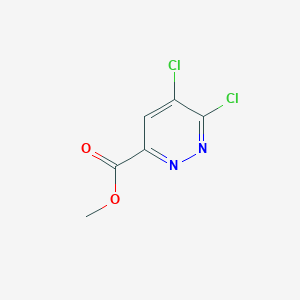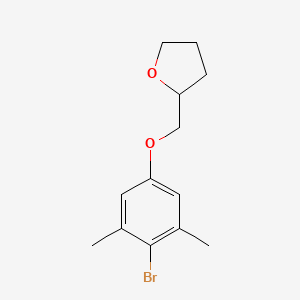
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Overview
Scientific Research Applications
Green Synthesis of Analgesic and Antipyretic Compounds
A study by Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly syntheses of analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl) (Reddy, Ramana Reddy, & Dubey, 2014).
Assessment of Genotoxicity in Sickle Cell Disease Treatment
Dos Santos et al. (2011) evaluated compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives as potential non-genotoxic in vivo drugs for treating sickle cell disease (SCD) symptoms, offering a safer alternative to hydroxyurea (Dos Santos et al., 2011).
Inhibitors of Endo-beta-glucuronidase Heparanase
Courtney et al. (2004) described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of heparanase, exhibiting anti-angiogenic effects and potential as therapeutic agents (Courtney et al., 2004).
Synthesis of Antimicrobial Compounds
Salvi, Bhambi, Jat, and Talesara (2007) synthesized a series of compounds, including 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones, showing significant antimicrobial activity (Salvi, Bhambi, Jat, & Talesara, 2007).
Anti-Inflammatory Agent Interactions with Bovine Serum Albumin
A study by Wani, Bakheit, Al-majed, Bhat, and Zargar (2017) examined the interaction between bovine serum albumin and a lipophilic derivative of thalidomide, identifying potential anti-inflammatory effects and providing insights into drug-protein interactions (Wani, Bakheit, Al-majed, Bhat, & Zargar, 2017).
Mutagenicity Assessment in Sickle Cell Disease Treatment
A study by Dos Santos, Varanda, Lima, and Chin (2010) evaluated the mutagenicity of phthalimide derivatives intended as drug candidates for sickle cell anemia, contributing to the development of safer pharmaceutical options (Dos Santos, Varanda, Lima, & Chin, 2010).
properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N2O4/c17-16(18,19)15(25)20-12(22)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7,15,25H,1-2,5,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDHCMLWTXBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)
![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)



![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)





